molecular formula C7H15N B122073 2,2-Dimethylcyclopentan-1-amine CAS No. 345658-02-8

2,2-Dimethylcyclopentan-1-amine

Cat. No. B122073
M. Wt: 113.2 g/mol
InChI Key: NODFGJYBXPEUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Dimethylcyclopentan-1-amine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical processes that could be relevant to the synthesis and reactions of a compound like 2,2-Dimethylcyclopentan-1-amine. For instance, the synthesis and reactions of 1,2-dimethylgermacyclopentane are described, which involve stereoselective processes and the use of Grignard reagents . Additionally, macrocyclic imine condensation products derived from trans-1,2-diaminocyclopentane fragments are mentioned, which are relevant to the molecular structure analysis of cyclic amines .

Synthesis Analysis

The synthesis of related compounds such as 1,2-dimethylgermacyclopentane involves stereoselective alcoholysis, aminolysis, or thiolysis of 1,2-dimethyl-1-bromogermacyclopentane . These compounds are configurationally stable and can be separated by spinning band distillation . The synthesis of these compounds is achieved through the Grignard procedure, starting from germanium halides and 1,4-dibromopentane, indicating the potential for similar synthetic routes for 2,2-Dimethylcyclopentan-1-amine .

Molecular Structure Analysis

The molecular structure of related compounds is supported by spectroscopic data, including 1H and 13C NMR, which helps establish the configurations of the products . The macrocyclic imine condensation products derived from trans-1,2-diaminocyclopentane fragments show a variety of conformations, which could be analogous to the structural diversity expected in substituted cyclopentane derivatives like 2,2-Dimethylcyclopentan-1-amine .

Chemical Reactions Analysis

The reactions of 1,2-dimethylgermacyclopentane with Grignard reagents are highly stereospecific, leading to various derivatives with a preferential isomer . The reaction with ethylene, acetylene, and 1-hexene proceeds with retention of configuration at the germanium atom, which could suggest similar stereospecificity in reactions involving 2,2-Dimethylcyclopentan-1-amine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,2-Dimethylcyclopentan-1-amine are not directly discussed, the related compounds exhibit specific properties such as configurational stability and the ability to undergo stereospecific reactions . The macrocyclic amines derived from related diamine fragments can bind anions via hydrogen bonds, indicating potential functional applications for 2,2-Dimethylcyclopentan-1-amine in anion binding or as a ligand in coordination chemistry .

Scientific Research Applications

Analytical Chemistry Applications

The analytical realm has seen the use of derivatives of 2,2-Dimethylcyclopentan-1-amine, particularly in the optimization of separation and determination processes. For instance, Jabłońska, Kluska, and Erchak (2018) discussed the use of dimethyl derivatives of electrostatically stabilized silanates for separation by capillary isotachophoresis, demonstrating the utility of these compounds in enhancing the identification and quantification limits in analytical methods (Jabłońska, Kluska, & Erchak, 2018).

Synthetic Chemistry Advancements

In synthetic chemistry, derivatives of 2,2-Dimethylcyclopentan-1-amine are pivotal for generating novel compounds with potential applications in pharmaceuticals and materials science. Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative, highlighting its significance in the synthesis of nitrogen-containing compounds and the exploration of its theoretical and experimental spectroscopic properties (Fatima et al., 2021).

Materials Science Contributions

In materials science, the focus on amine end-functionalized polymers is noteworthy. Ji, Sakellariou, and Mays (2007) investigated the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques. This work emphasizes the role of such derivatives in creating well-defined materials for advanced applications (Ji, Sakellariou, & Mays, 2007).

Catalytic Processes

The utility of 2,2-Dimethylcyclopentan-1-amine derivatives extends to catalysis, where these compounds serve as intermediates or catalysts themselves. For example, Zhou et al. (2009) reported on an iron-catalyzed reduction of amides to amines, showcasing the versatility of amine derivatives in facilitating environmentally friendly chemical transformations (Zhou et al., 2009).

Environmental Applications

In the environmental sector, research has been directed towards the absorption and capture of CO2, with tertiary amines showing promise as absorbents. Karlsson, Drabo, and Svensson (2019) investigated non-aqueous amine systems for CO2 absorption, aiming to identify safer and more efficient solvents for this critical process, highlighting the role of amines in advancing CO2 capture technologies (Karlsson, Drabo, & Svensson, 2019).

Safety And Hazards

The compound is classified as dangerous with hazard statements H226, H302, H315, H318, H335 . These indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

properties

IUPAC Name

2,2-dimethylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFGJYBXPEUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569913
Record name 2,2-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopentan-1-amine

CAS RN

345658-02-8
Record name 2,2-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.